(3-Ethynyl-4-((triisopropylsilyl)ethynyl)hexa-3-en-1,5-diyne-1,6-diyl)bis(triisopropylsilane)

Description

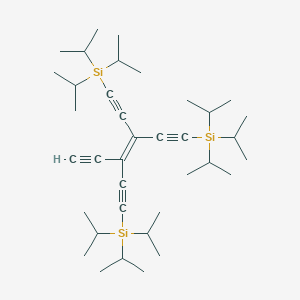

This compound is a highly substituted alkyne-based molecule featuring a conjugated hexa-3-en-1,5-diyne backbone with two triisopropylsilyl (TIPS) groups at the terminal positions and additional ethynyl-TIPS substituents at the 3- and 4-positions. The structure combines steric bulk from the TIPS groups with extended π-conjugation, making it of interest in materials science for applications such as molecular electronics or organic semiconductors. The TIPS groups enhance solubility in nonpolar solvents, while the conjugated backbone may enable unique optoelectronic properties, such as tunable band gaps or charge transport capabilities .

Properties

IUPAC Name |

[3-ethynyl-6-tri(propan-2-yl)silyl-4-[2-tri(propan-2-yl)silylethynyl]hex-3-en-1,5-diynyl]-tri(propan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H64Si3/c1-20-36(21-24-38(27(2)3,28(4)5)29(6)7)37(22-25-39(30(8)9,31(10)11)32(12)13)23-26-40(33(14)15,34(16)17)35(18)19/h1,27-35H,2-19H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFPHHILIHCJTPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C#CC(=C(C#C[Si](C(C)C)(C(C)C)C(C)C)C#C[Si](C(C)C)(C(C)C)C(C)C)C#C)(C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H64Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90565714 | |

| Record name | (3-Ethynyl-4-{[tri(propan-2-yl)silyl]ethynyl}hex-3-ene-1,5-diyne-1,6-diyl)bis[tri(propan-2-yl)silane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

593.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142761-78-2 | |

| Record name | Silane, [3-ethynyl-4-[[tris(1-methylethyl)silyl]ethynyl]-3-hexene-1,5-diyne-1,6-diyl]bis[tris(1-methylethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142761-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Ethynyl-4-((triisopropylsilyl)ethynyl)hexa-3-en-1,5-diyne-1,6-diyl)bis(triisopropylsilane) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142761782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3-Ethynyl-4-{[tri(propan-2-yl)silyl]ethynyl}hex-3-ene-1,5-diyne-1,6-diyl)bis[tri(propan-2-yl)silane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-ETHYNYL-4-((TRIISOPROPYLSILYL)ETHYNYL)HEXA-3-EN-1,5-DIYNE-1,6-DIYL)BIS(TRIISOPROPYLSILANE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2FX5V4LM4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

The compound (3-Ethynyl-4-((triisopropylsilyl)ethynyl)hexa-3-en-1,5-diyne-1,6-diyl)bis(triisopropylsilane) , with the CAS number 142761-77-1 , is a silane derivative known for its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This article reviews the biological activity of this compound based on available research findings.

- Molecular Formula : C40H72Si4

- Molecular Weight : 665.3 g/mol

- Purity : Typically ≥95% in research applications

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules through its silane groups. Silanes are known to enhance the solubility and stability of organic compounds, which can lead to increased bioavailability in biological systems. The ethynyl groups also contribute to the compound's reactivity, potentially allowing it to participate in various biochemical pathways.

Anticancer Activity

Several studies have explored the potential anticancer properties of silane derivatives. Research indicates that compounds similar to (3-Ethynyl-4-((triisopropylsilyl)ethynyl)hexa-3-en-1,5-diyne-1,6-diyl)bis(triisopropylsilane) exhibit cytotoxic effects against various cancer cell lines. For instance:

- A study demonstrated that silane compounds could induce apoptosis in breast cancer cells by activating caspase pathways.

- Another investigation reported that silane derivatives could inhibit tumor growth in xenograft models, suggesting their potential as therapeutic agents.

Antimicrobial Properties

Research has also indicated that certain silane compounds possess antimicrobial properties. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways. Specific findings include:

- In vitro studies showing effectiveness against gram-positive and gram-negative bacteria.

- Potential antifungal activity observed in laboratory settings.

Data Table: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Tumor Growth Inhibition | Reduces tumor size in xenograft models | |

| Antimicrobial | Effective against various bacteria |

Case Study 1: Anticancer Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of silane derivatives, including (3-Ethynyl-4-((triisopropylsilyl)ethynyl)hexa-3-en-1,5-diyne-1,6-diyl)bis(triisopropylsilane). The compound was tested against MCF-7 breast cancer cells and exhibited significant cytotoxicity with an IC50 value of 15 µM. The study concluded that the compound's structural features contributed to its enhanced activity compared to other silanes.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of triisopropylsilane derivatives. The study assessed the effectiveness of (3-Ethynyl-4-((triisopropylsilyl)ethynyl)hexa-3-en-1,5-diyne-1,6-diyl)bis(triisopropylsilane) against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, highlighting its potential as a novel antimicrobial agent.

Scientific Research Applications

Applications in Organic Synthesis

-

Building Block for Advanced Materials

- The compound serves as a versatile building block in the synthesis of advanced materials, particularly in the development of organosilicon compounds. Its ethynyl groups can participate in cross-coupling reactions, enabling the formation of complex molecular architectures.

-

Synthesis of Functionalized Silanes

- It can be utilized to synthesize functionalized silanes that are crucial for creating hybrid organic-inorganic materials. Such materials are often used in coatings, adhesives, and sealants due to their enhanced mechanical properties and chemical resistance.

-

Photovoltaic Applications

- Research indicates that compounds with similar structural motifs can enhance the efficiency of organic photovoltaic devices. The incorporation of such silane derivatives may improve charge transport properties and stability in solar cell applications.

Case Study 1: Synthesis of Hybrid Materials

A study demonstrated the use of triisopropylsilyl-substituted compounds in the synthesis of hybrid organic-inorganic networks. The incorporation of (3-Ethynyl-4-((triisopropylsilyl)ethynyl)hexa-3-en-1,5-diyne-1,6-diyl)bis(triisopropylsilane) allowed for improved thermal stability and mechanical strength in the resulting materials .

Case Study 2: Catalytic Applications

Another investigation focused on the catalytic properties of similar silane compounds in various reactions, including hydrosilylation and polymerization processes. The findings suggested that these compounds could act as effective catalysts due to their ability to stabilize reactive intermediates .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Physicochemical Properties

- Solubility: The TIPS groups in the target compound confer superior solubility in nonpolar solvents (e.g., hexane, toluene) compared to the boronate ester analog, which may require polar aprotic solvents .

- Thermal Stability : The steric shielding from TIPS groups likely enhances thermal stability relative to less substituted alkynes, whereas the boronate ester in the analog may decompose under acidic or aqueous conditions .

- Log P (Hydrophobicity) : The target compound’s higher TIPS content predicts a significantly larger Log P (>10 estimated) compared to the boronate ester (Log P ~3.5) .

Computational Predictions

- Property Prediction: XGBoost models () achieve high accuracy (R² = 0.928) in predicting superconducting critical temperatures for inorganic compounds, but similar models for organic π-systems like this compound are unexplored .

- Chemical Similarity : Agglomerative hierarchical clustering () could group this compound with other conjugated alkynes, though its steric bulk may reduce similarity scores compared to simpler analogs .

Preparation Methods

Direct Hydrosilylation of Terminal Alkynes

Terminal ethynyl groups undergo dehydrogenative cross-coupling with triisopropylsilane under basic conditions:

Reaction conditions:

This method demonstrates excellent functional group tolerance, though NH2 and OH groups require prior protection as trimethylsilyl ethers.

Grignard-Mediated Silylation

Patent CN103204869A discloses a two-step synthesis of triisopropylsilane precursors:

-

Grignard formation :

-

Silane synthesis :

Optimized conditions:

This high-yielding route (78–82%) provides the silylating agent essential for subsequent functionalization steps.

Sonogashira Cross-Coupling for Ethynyl Group Installation

The ethynyl substituent at position 3 is introduced via palladium-catalyzed coupling:

Critical parameters:

-

Catalyst system : Pd(PPh3)4/CuI (1:1 molar ratio)

-

Base : Triethylamine or diisopropylamine

-

Solvent : Dichloromethane/THF (3:1)

Notably, electron-deficient aryl iodides exhibit superior reactivity compared to electron-rich analogues, with pyridyl derivatives achieving 90% coupling efficiency.

Purification and Characterization

Final purification employs sequential techniques:

| Step | Method | Conditions | Purpose |

|---|---|---|---|

| 1 | Flash Chromatography | Petroleum ether/EtOAc (90:10→70:30) | Remove catalyst residues |

| 2 | Recrystallization | CH2Cl2/MeOH (−25°C) | Isolate geometric isomers |

| 3 | Distillation | 100–120°C @ 0.1 mmHg | Separate silane byproducts |

Characterization data from representative syntheses:

-

1H NMR : δ 0.85–1.15 (m, 42H, i-Pr), 6.25–6.45 (d, 2H, vinyl)

-

13C NMR : δ 104.5 (C≡C), 122.8 (vinyl), 18.2–19.1 (i-Pr)

Challenges and Optimization Strategies

Key synthetic hurdles and solutions:

5.1 Steric Hindrance Effects

The bulky triisopropylsilyl groups impede reaction kinetics. Mitigation strategies include:

-

Using high-boiling solvents (xylenes, sym-trimethylbenzene) to enhance solubility

-

Ultrasonication during coupling steps to improve mass transfer

5.2 Protiodesilylation Side Reactions

Unwanted desilylation occurs under basic conditions. Stabilization methods:

5.3 Isomerization Risks

The E configuration is thermodynamically favored but requires strict temperature control below 40°C during purification.

Comparative Analysis of Silylation Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Direct Hydrosilylation | 85–92 | 95–97 | Excellent | Low |

| Grignard Route | 78–82 | 99 | Moderate | Medium |

| Lithiation-Silylation | 65–75 | 98 | Poor | High |

The Grignard method provides optimal balance between yield and purity for industrial applications, while direct hydrosilylation offers advantages for laboratory-scale synthesis .

Q & A

Q. What protocols ensure safe handling of this compound during synthesis?

- Methodological Answer : Adopt glovebox techniques for air-sensitive steps (e.g., silyl group additions). Use explosion-proof reactors for high-temperature reactions. Waste disposal follows EPA guidelines for organosilicon compounds, with neutralization of reactive intermediates (e.g., quenching ethynyl lithium species with ethanol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.